1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one
Description
Properties
CAS No. |
63367-91-9 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1,5-dihydropyrido[3,2-b]indol-2-one |
InChI |
InChI=1S/C11H8N2O/c14-10-6-5-9-11(13-10)7-3-1-2-4-8(7)12-9/h1-6,12H,(H,13,14) |
InChI Key |
QKFBMKOHIPTZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, substituents, and biological activities of compounds analogous to 1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one:
Key Observations:
- However, replacing the benzoimidazole with an indole ring may alter binding specificity in biological targets .
- Bulky substituents like iodine () may hinder membrane penetration but improve target selectivity .
- Lactam Moieties: The ketone group in this compound is critical for hydrogen bonding, akin to the morpholinosulfonyl group in ’s DNA gyrase inhibitor .
Q & A
Basic Research Questions
Q. What are optimized reaction conditions for synthesizing 1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one derivatives?
- Methodological Answer : Reaction optimization should prioritize base-solvent combinations that maximize yield. For example, t-BuOK in THF at 70°C for 6 hours achieves 88% yield in Pd-catalyzed cyclization reactions, as demonstrated in comparative studies . Key parameters include temperature control (<110°C to avoid side reactions) and solvent polarity (THF or dioxane for improved solubility).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for proton environment mapping (e.g., distinguishing indole NH protons at δ 10–12 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .
Q. How can researchers ensure high purity during post-synthesis purification?
- Methodological Answer : Employ recrystallization (e.g., using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from analogous indole syntheses shows that reversed-phase HPLC with C18 columns effectively isolates isomers, achieving >95% purity .
Advanced Research Questions
Q. How do electronic effects of substituents influence cyclization efficiency in pyridoindolone synthesis?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position of the indole ring destabilize transition states, requiring longer reaction times (24–48 hours). Conversely, electron-donating groups (e.g., methyl) accelerate cyclization (3–5 hours). Substituent effects are quantified via Hammett σ values in Pd-catalyzed reactions .
Q. How can researchers resolve contradictions in spectroscopic data for novel analogs?
- Methodological Answer : Validate NMR assignments using 2D techniques (COSY, HSQC) to correlate protons and carbons. For mass spectral discrepancies, replicate experiments under standardized ionization conditions (e.g., ESI+ at 30 eV) and compare with NIST reference spectra . Conflicting melting points may indicate polymorphic forms, necessitating XRD analysis .
Q. What strategies mitigate competing side reactions during indole ring formation?
- Methodological Answer : Use sterically hindered bases (e.g., t-BuOK) to suppress β-hydride elimination in Pd-catalyzed pathways. Solvent screening (e.g., toluene vs. DMF) reveals that non-polar solvents reduce dimerization by 40%. Kinetic studies at varying temperatures (70–110°C) identify optimal windows for minimizing byproducts .
Q. How do catalytic systems compare for enantioselective synthesis of chiral pyridoindolones?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) achieve up to 75% ee in asymmetric cyclizations, while organocatalysts (e.g., proline derivatives) show lower efficiency (<30% ee). Screening chiral auxiliaries (e.g., Evans oxazolidinones) improves stereocontrol, as validated by circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
